Scientific Field: Organic Chemistry
Summary of the Application: ®-(-)-2-Methoxy-2-phenylethanol is used as a precursor to prepare (−)-3-[(2R)-2-Methoxy-2-phenylethoxy]phenol, a key intermediate for the synthesis of C4-symmetric tetraalkoxy [4]resorcinarenes.
Results or Outcomes: The synthesis results in the formation of (−)-3-[(2R)-2-Methoxy-2-phenylethoxy]phenol, which is a key intermediate for the synthesis of C4-symmetric tetraalkoxy [4]resorcinarenes.
Scientific Field: Medicinal Chemistry
Summary of the Application: ®-(-)-2-Methoxy-2-phenylethanol is used in the synthesis of a N-substituent of the 6,7-benzomorphan scaffold that is used as a potent opioid receptor agonist.
Results or Outcomes: The synthesis results in the formation of a N-substituent of the 6,7-benzomorphan scaffold that is used as a potent opioid receptor agonist.
Scientific Field: Polymer Chemistry
Summary of the Application: ®-(-)-2-Methoxy-2-phenylethanol is used in the preparation of Sodium methoxyphenylethoxide (Na-MPE), which is used as an oxy-initiator in the anionic polymerization of n-hexyl isocyanate.
Results or Outcomes: The synthesis results in the formation of Sodium methoxyphenylethoxide (Na-MPE), which is used as an oxy-initiator in the anionic polymerization of n-hexyl isocyanate.
(R)-(-)-2-Methoxy-2-phenylethanol, with the chemical formula C₉H₁₂O₂ and CAS number 17628-72-7, is an optically active compound characterized by a methoxy group and a phenyl group attached to a secondary alcohol. This compound exhibits chirality due to the presence of a stereogenic center at the carbon atom adjacent to the hydroxyl group. It is known for its pleasant floral aroma and is often used in fragrance formulations.
These reactions are critical in synthetic organic chemistry for developing more complex molecules.
This compound has demonstrated various biological activities:
Several methods exist for synthesizing (R)-(-)-2-Methoxy-2-phenylethanol:
(R)-(-)-2-Methoxy-2-phenylethanol finds applications in various industries:
Interaction studies reveal that (R)-(-)-2-Methoxy-2-phenylethanol can interact with various biological systems:
Several compounds share structural similarities with (R)-(-)-2-Methoxy-2-phenylethanol. Here are some notable examples:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
2-Phenylethanol | Contains a phenyl group and an ethanol unit | Non-chiral; widely used in fragrances |
1-(4-Methoxyphenyl)ethanol | Methoxy group on para position of phenyl | Different substitution pattern affects properties |
Benzyl alcohol | Simple benzene ring with hydroxyl group | Lacks methoxy group; different reactivity |
(R)-(-)-2-Methoxy-2-phenylethanol stands out due to its chirality and specific applications in asymmetric synthesis and fragrance formulation.
The compound first gained attention in the 1980s when researchers recognized its potential as a chiral auxiliary. Initial synthesis routes relied on kinetic resolution through lipase-catalyzed transesterification, achieving enantiomeric excess (ee) values of 78–82%. A breakthrough came in 2002 with the enzymatic resolution protocol using Candida antarctica lipase B, which improved ee to >99% under optimized conditions (40°C, hexane solvent, 72 hr reaction time).
The 2010s saw the development of catalytic asymmetric methods. Notably, a 2014 study demonstrated its use in boron trifluoride-catalyzed tetraalkoxyresorcinarene synthesis, achieving 97% diastereomeric excess (de) through stereochemical transfer from the (R)-configuration. This period also marked its adoption in anionic polymerization initiators, where sodium methoxyphenylethoxide (Na-MPE) enabled living polymerization of n-hexyl isocyanate with polydispersity indices <1.1.
Irritant